molecular formula C11H10F3N3 B14861701 (2-(3-(Trifluoromethyl)phenyl)-1H-imidazol-5-YL)methanamine

(2-(3-(Trifluoromethyl)phenyl)-1H-imidazol-5-YL)methanamine

Cat. No.: B14861701
M. Wt: 241.21 g/mol
InChI Key: XEJZPTNBQDEJSN-UHFFFAOYSA-N
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Description

1-(2-[3-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOL-5-YL)METHANAMINE is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-[3-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOL-5-YL)METHANAMINE typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a base.

    Coupling Reactions: The final step involves coupling the trifluoromethyl-substituted phenyl ring with the imidazole ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically employ automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-[3-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOL-5-YL)METHANAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(2-[3-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOL-5-YL)METHANAMINE has several scientific research applications:

    Pharmaceuticals: It is used as a building block for the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.

    Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2-[3-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOL-5-YL)METHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, modulating the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(TRIFLUOROMETHYL)PHENYL)-1H-IMIDAZOLE: Similar structure but lacks the methanamine group.

    1-(2-(TRIFLUOROMETHYL)PHENYL)-1H-IMIDAZOLE: Similar structure but with the trifluoromethyl group at a different position.

Uniqueness

1-(2-[3-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOL-5-YL)METHANAMINE is unique due to the specific positioning of the trifluoromethyl group and the methanamine group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug development and other applications.

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanamine

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)8-3-1-2-7(4-8)10-16-6-9(5-15)17-10/h1-4,6H,5,15H2,(H,16,17)

InChI Key

XEJZPTNBQDEJSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CN

Origin of Product

United States

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